4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Epigenetics LSD1 Cancer Therapeutics

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid is a heteroaromatic building block comprising a 2-aminothiazole ring linked to a benzoic acid moiety at the 4-position, with a molecular weight of 220.25 and molecular formula C₁₀H₈N₂O₂S. The compound exhibits a predicted logP of 2.67 and a predicted pKa of 3.73 , reflecting its hydrophobic character and carboxylic acid acidity.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25
CAS No. 216959-94-3
Cat. No. B2464920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
CAS216959-94-3
Molecular FormulaC10H8N2O2S
Molecular Weight220.25
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-1-3-7(4-2-6)9(13)14/h1-5H,(H2,11,12)(H,13,14)
InChIKeyDGZPYJBDYGAEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-1,3-thiazol-4-yl)benzoic acid (CAS 216959-94-3) Chemical Characteristics and Core Scaffold Profile


4-(2-Amino-1,3-thiazol-4-yl)benzoic acid is a heteroaromatic building block comprising a 2-aminothiazole ring linked to a benzoic acid moiety at the 4-position, with a molecular weight of 220.25 and molecular formula C₁₀H₈N₂O₂S. The compound exhibits a predicted logP of 2.67 and a predicted pKa of 3.73 , reflecting its hydrophobic character and carboxylic acid acidity. It functions as a key intermediate for medicinal chemistry efforts targeting lysine-specific demethylase 1 (LSD1) [1], monoamine oxidases (MAO-A/B) [2], and fibrinolytic pathways [3].

Why 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid Cannot Be Casually Replaced by General 2-Aminothiazole or Benzoic Acid Analogs


Substitution of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid with generic 2-aminothiazoles or alternative regioisomers (e.g., 3- or 2-yl benzoic acid derivatives) is inadvisable due to the distinct pharmacophoric geometry imposed by the para-substitution pattern. The 4-(thiazol-4-yl)benzoic acid motif provides a specific vector and distance between the amine and carboxylate functionalities, which is critical for engagement with biological targets such as LSD1 [1] and fibrinolytic pathways [2]. The presence of the free carboxylic acid also directly influences solubility, crystallinity, and the capacity for further derivatization (e.g., amide coupling), which is absent in corresponding methyl ester or unsubstituted thiazole analogs, thereby impacting both synthetic tractability and biological activity.

Quantitative Differentiation of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid Against Closest Analogs


LSD1 Enzyme Inhibition Potency of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

The compound exhibits measurable inhibitory activity against lysine-specific demethylase 1 (LSD1), a key epigenetic target in oncology. While this activity is modest compared to optimized clinical candidates, it defines the compound as a validated fragment or hit scaffold. Class-level comparisons indicate that para-substituted 2-aminothiazole benzoic acids can serve as starting points for developing selective LSD1 inhibitors, whereas meta- or ortho-analogs or those lacking the carboxylate show negligible activity in similar assays [1].

Epigenetics LSD1 Cancer Therapeutics

MAO-B vs. MAO-A Selectivity Profile for Neurotherapeutic Applications

The compound demonstrates a notable selectivity window between the two monoamine oxidase isoforms, with a clear preference for MAO-A. This selectivity profile differentiates it from many broad-spectrum or MAO-B-selective 2-aminothiazole derivatives. The selectivity ratio (MAO-B IC₅₀ / MAO-A IC₅₀) is approximately 2.17, indicating a roughly 2-fold preference for MAO-A [1]. While not a highly selective compound itself, this baseline selectivity can be modulated by further functionalization, as documented in structure-activity relationship (SAR) studies of related thiazole series [2].

Neurodegeneration MAO-B Selectivity

Commercial Purity and Availability Metrics for Procurement Decisions

The compound is commercially available from multiple vendors with a standard purity specification of 95%, and in some cases ≥97% . This differentiates it from more complex or less stable analogs that may require custom synthesis or are only available at lower purities. The availability of both the free acid and its methyl ester analog (CAS 206555-77-3) further enables synthetic flexibility .

Chemical Sourcing Purity Procurement

Targeted Research Applications for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid Based on Quantitative Evidence


Fragment-Based or Hit-to-Lead Campaigns for LSD1 Epigenetic Inhibitors

The compound's measured IC₅₀ of 2.5 µM against LSD1 [1] qualifies it as a validated fragment or hit scaffold. Its potency, while moderate, provides a clear signal over the inactive 2-aminothiazole core and justifies its use in structure-activity relationship (SAR) expansions, fragment growing, or scaffold hopping efforts aimed at identifying potent and selective LSD1 inhibitors for cancer therapy.

Probing MAO Isoform Selectivity in Neurodegenerative Disease Models

With a defined MAO-A IC₅₀ of 230 µM and MAO-B IC₅₀ of 500 µM, demonstrating a 2.17-fold selectivity for MAO-A [2], this compound serves as a useful baseline for chemical biology studies investigating isoform-selective inhibition. It can be employed as a control or starting point for optimizing selectivity toward either MAO-A or MAO-B through rational design, addressing targets relevant to depression, Parkinson's disease, and Alzheimer's disease [3].

Synthesis of Thiazolyl Benzoic Acid Derivatives with Fibrinolytic Potential

The compound embodies the core thiazolyl benzoic acid motif claimed in US Patent 4,001,420 for fibrinolytic and platelet stickiness-decreasing properties [4]. It can be utilized as a key intermediate for synthesizing a range of 2-substituted analogs (e.g., methyl, phenyl, or halo-phenyl derivatives) to explore structure-activity relationships governing antithrombotic and fibrinolytic efficacy.

Derivatization via Carboxylic Acid Handle for Targeted Compound Libraries

The presence of a free carboxylic acid group provides a versatile synthetic handle for amide coupling or esterification, enabling the rapid generation of diverse compound libraries. This is a key differentiator from the corresponding methyl ester analog or simple 2-aminothiazoles lacking this functionality. The compound's solid physical form and defined storage conditions (2-8°C, dark) also ensure reliable handling for parallel synthesis and medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.